6-Hydroxychlorzoxazone
Overview
Description
6-Hydroxychlorzoxazone is a major metabolite of chlorzoxazone . It is formed by the hydroxylation of chlorzoxazone by the cytochrome P450 family 2 subfamily E member 1 (CYP2E1) enzyme . The formation and clearance of 6-hydroxychlorzoxazone are used as reliable markers of CYP2E1 metabolic activity .
Synthesis Analysis
6-Hydroxychlorzoxazone is synthesized from benzene in an overall 18% yield . An improved procedure for converting 4-chloro-6-nitrosoresorcinol to 6-hydroxychlorzoxazone has been developed, with a yield more than double that previously reported in the literature .
Molecular Structure Analysis
The molecular formula of 6-Hydroxychlorzoxazone is C7H4ClNO3 . Its average mass is 185.565 Da and its monoisotopic mass is 184.987976 Da .
Chemical Reactions Analysis
6-Hydroxychlorzoxazone is a novel metabolite of chlorzoxazone . It is formed by the hydroxylation of chlorzoxazone by the cytochrome P450 family 2 subfamily E member 1 (CYP2E1) enzyme . The Eadie–Hofstee plots revealed a biphasic profile and indicate that the reaction was mainly mediated by CYP1A2 as well as CYP2E1 .
Physical And Chemical Properties Analysis
6-Hydroxychlorzoxazone has a density of 1.6±0.1 g/cm3 . Its index of refraction is 1.651 . It has 4 H bond acceptors and 2 H bond donors . Its polar surface area is 59 Å2 . Its molar volume is 112.5±3.0 cm3 .
Scientific Research Applications
Pharmacokinetic Modeling in Kidney Disease
Nolin et al. (2003) studied the disposition of chlorzoxazone and its metabolite 6-hydroxychlorzoxazone in patients with kidney disease, aiming to understand the influence of kidney function on the pharmacokinetics of these compounds. They developed a pharmacokinetic model that included various covariates affecting the disposition of both chlorzoxazone and 6-hydroxychlorzoxazone (Nolin et al., 2003).
Synthesis of Isotope Labeled 6-Hydroxychlorzoxazone
Jian et al. (2006) enhanced the synthesis method for isotope-labeled 6-hydroxychlorzoxazone, a key metabolite of chlorzoxazone. This improved synthesis is crucial for research and analysis involving this compound (Jian et al., 2006).
Cytochrome P450 2E1 Activity Analysis
Yamamura et al. (2015) conducted a comprehensive kinetic analysis of chlorzoxazone 6-hydroxylation in human liver microsomes. This study is important for understanding the role of cytochrome P450 2E1 (CYP2E1) in the metabolism of chlorzoxazone and the formation of 6-hydroxychlorzoxazone (Yamamura et al., 2015).
Pharmacokinetic Study in Thai Volunteers
Interaction with Diosmin
Rajnarayana et al. (2008) explored how diosmin pretreatment affects the pharmacokinetics of chlorzoxazone in healthy male volunteers. This research is crucial for understanding drug interactions and the role of diosmin in modifying the metabolism of chlorzoxazone and 6-hydroxychlorzoxazone (Rajnarayana et al., 2008).
Hepatic Injury Monitoring
Tanaka (2001) investigated whether chlorzoxazone could be used as a probe drug to predict hepatic injury in carbon tetrachloride-intoxicated rats. The study focused on the metabolism of chlorzoxazone and the production of 6-hydroxychlorzoxazone, which is important for understanding hepatic enzyme activity following injury (Tanaka, 2001).
Safety And Hazards
Future Directions
As a major metabolite of chlorzoxazone, 6-Hydroxychlorzoxazone has been the subject of various studies. Its formation and clearance are used as reliable markers of CYP2E1 metabolic activity . Future research may focus on further understanding its metabolic pathways and potential therapeutic applications.
properties
IUPAC Name |
5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLXDWOTVQZHIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169919 | |
Record name | 6-Hydroxychlorzoxazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxychlorzoxazone | |
CAS RN |
1750-45-4 | |
Record name | 6-Hydroxychlorzoxazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1750-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxychlorzoxazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1750-45-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Hydroxychlorzoxazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-6-hydroxybenzoxazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-HYDROXYCHLORZOXAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5YLT4Y73F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 6-hydroxychlorzoxazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060998 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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